molecular formula C20H19N5O3 B12156405 methyl 4-({[4-(pyridin-2-yl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate

methyl 4-({[4-(pyridin-2-yl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate

Cat. No.: B12156405
M. Wt: 377.4 g/mol
InChI Key: KGFHJWXSSKAWHF-UHFFFAOYSA-N
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Description

Methyl 4-({[4-(pyridin-2-yl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate is a complex organic compound that features a unique structure combining pyridine, imidazole, and benzoate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-({[4-(pyridin-2-yl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Imidazo[4,5-c]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[4,5-c]pyridine core.

    Introduction of the Pyridine Moiety: The pyridine ring is introduced through a nucleophilic substitution reaction, often using pyridine-2-carboxaldehyde as a starting material.

    Coupling with Benzoate: The final step involves the coupling of the imidazo[4,5-c]pyridine derivative with methyl 4-aminobenzoate under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine and imidazole rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the nitro groups or carbonyl groups present in the structure using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Coupling Reagents: EDCI, DCC for amide bond formation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, the compound has potential applications in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules. It can be used as a probe to investigate the mechanisms of various biological processes.

Medicine

In medicine, methyl 4-({[4-(pyridin-2-yl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate is being explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors involved in diseases.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of methyl 4-({[4-(pyridin-2-yl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    Pyridine Derivatives: Compounds like pyridine-2-carboxaldehyde and pyridine-2,4-dicarboxylic acid share structural similarities with the pyridine moiety of the compound.

    Imidazole Derivatives: Compounds such as imidazole-4-carboxaldehyde and imidazole-2-carboxylic acid are structurally related to the imidazole ring in the compound.

    Benzoate Derivatives: Methyl 4-aminobenzoate and methyl 4-hydroxybenzoate are similar to the benzoate moiety of the compound.

Uniqueness

What sets methyl 4-({[4-(pyridin-2-yl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate apart is its unique combination of these three moieties in a single molecule

Properties

Molecular Formula

C20H19N5O3

Molecular Weight

377.4 g/mol

IUPAC Name

methyl 4-[(4-pyridin-2-yl-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl)amino]benzoate

InChI

InChI=1S/C20H19N5O3/c1-28-19(26)13-5-7-14(8-6-13)24-20(27)25-11-9-15-17(23-12-22-15)18(25)16-4-2-3-10-21-16/h2-8,10,12,18H,9,11H2,1H3,(H,22,23)(H,24,27)

InChI Key

KGFHJWXSSKAWHF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)N2CCC3=C(C2C4=CC=CC=N4)N=CN3

Origin of Product

United States

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